

An In-depth Technical Guide to dl-Modhephene

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *dl-Modhephene*

Cat. No.: *B15437454*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **dl-modhephene**, a synthetically challenging sesquiterpene with a unique propellane structure. This document details its chemical identity, synthesis protocols, and physicochemical properties, serving as a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Nomenclature

dl-Modhephene, a racemic mixture of the naturally occurring (-)-modhephene and its enantiomer, presents a unique structural framework that has intrigued chemists for decades. While the specific enantiomer, (-)-modhephene, is assigned the CAS number 68269-87-4 and the IUPAC name (1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.0^{1,5}]undec-2-ene, the racemic mixture is often referred to in the literature without a distinct CAS number.^{[1][2]} For clarity in research and documentation, it is advisable to specify the racemic nature when referring to **dl-modhephene**.

Physicochemical and Spectral Data

The following table summarizes key physicochemical and spectral data for modhephene. It is important to note that these values are reported for the specific enantiomer or are calculated, and may vary slightly for the racemic mixture.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄	[1]
Molecular Weight	204.35 g/mol	[1]
XLogP3-AA	5.1	[2]
Solubility in Water	0.07152 mg/L @ 25 °C (estimated)	[2]

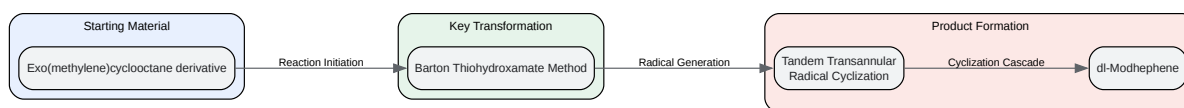
Synthesis of dl-Modhephene: Experimental Protocols

The total synthesis of **dl-modhephene** has been a significant benchmark in the development of synthetic methodologies for polyquinane natural products. Several distinct strategies have been successfully employed, each offering unique insights into the construction of its complex carbocyclic framework.

Tandem Radical Cyclization Approach

One notable synthesis of **dl-modhephene** utilizes a tandem transannular radical cyclization strategy. This approach highlights the power of radical chemistry in forming complex ring systems in a single step.

Experimental Workflow: Tandem Radical Cyclization



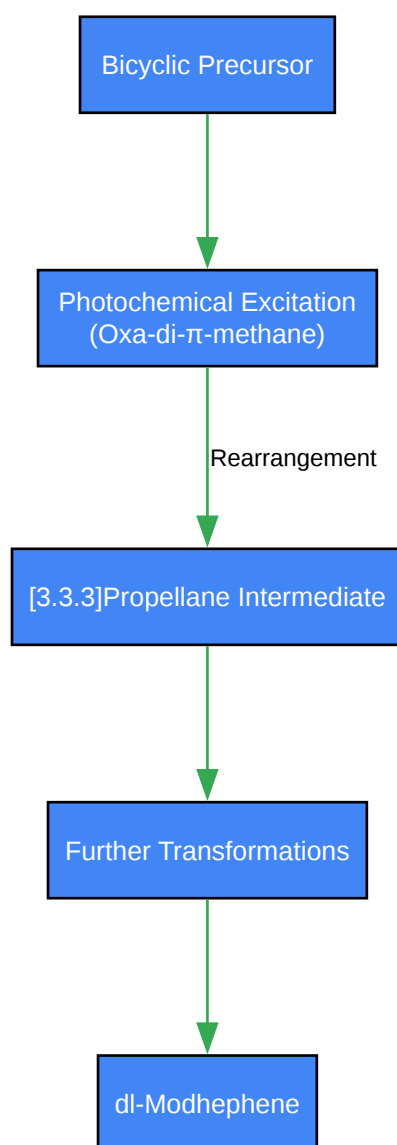
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Caption: Workflow of **dl-Modhephene** synthesis via tandem radical cyclization.

Photochemical Oxa-di- π -methane Rearrangement

Another elegant approach to the [3.3.3]propellane system of **dl-modhephene** involves a key photochemical oxa-di- π -methane rearrangement.[3] This method showcases the utility of photochemistry in accessing strained and complex molecular architectures.

Logical Relationship: Photochemical Rearrangement Strategy



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Caption: Key steps in the synthesis of **dl-Modhephene** using a photochemical strategy.

Biological Activity and Signaling Pathways

To date, the biological activities and potential interactions with signaling pathways of **dl-modhephene** have not been extensively studied. The primary focus of the existing literature has been on the challenge of its chemical synthesis. The unique and rigid three-dimensional structure of the modhephene skeleton, however, makes it an interesting candidate for future investigation in medicinal chemistry and chemical biology. Its lipophilic nature suggests potential interactions with cellular membranes or hydrophobic binding pockets of proteins. Further research is required to elucidate any pharmacological effects and to identify potential cellular targets and signaling pathways that may be modulated by this complex natural product analog.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to dl-Modhephene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15437454#dl-modhephene-iupac-name-and-cas-number]

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